molecular formula C7H10O4S B15262031 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde

Cat. No.: B15262031
M. Wt: 190.22 g/mol
InChI Key: GQHYEGBITQBMFL-UHFFFAOYSA-N
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Description

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid
  • 5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid

Uniqueness

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde is unique due to its specific fused ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carbaldehyde

InChI

InChI=1S/C7H10O4S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h3,6H,1-2,4-5H2

InChI Key

GQHYEGBITQBMFL-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)C=O

Origin of Product

United States

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